3-[(3,3,3-Trifluoropropyl)amino]propane-1,2-diol
CAS No.:
Cat. No.: VC17699657
Molecular Formula: C6H12F3NO2
Molecular Weight: 187.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H12F3NO2 |
|---|---|
| Molecular Weight | 187.16 g/mol |
| IUPAC Name | 3-(3,3,3-trifluoropropylamino)propane-1,2-diol |
| Standard InChI | InChI=1S/C6H12F3NO2/c7-6(8,9)1-2-10-3-5(12)4-11/h5,10-12H,1-4H2 |
| Standard InChI Key | XVHRUYSKNBDAKC-UHFFFAOYSA-N |
| Canonical SMILES | C(CNCC(CO)O)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three key functional groups:
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A propane-1,2-diol backbone providing hydrophilicity and hydrogen-bonding capacity.
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A primary amino group (-NH₂) at position 3, enabling nucleophilic reactions and salt formation.
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A 3,3,3-trifluoropropyl chain (-CF₂CF₂CH₃) conferring lipophilicity and metabolic stability through fluorine’s electron-withdrawing effects .
The trifluoromethyl group enhances lipid solubility, making the molecule amenable to membrane permeability—a critical feature for drug candidates targeting intracellular pathways.
Physicochemical Characteristics
Key properties derived from experimental data include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 187.16 g/mol | |
| Purity (Commercial) | ≥97% | |
| Solubility | Miscible in polar solvents | |
| Boiling Point | Not reported (decomposes) | |
| Stability | Hygroscopic; store under N₂ |
The compound’s hygroscopic nature necessitates inert storage conditions to prevent degradation. Its dual solubility profile—polar from diol and amino groups, nonpolar from trifluoropropyl—makes it versatile in organic synthesis.
Synthesis Methodologies
Catalytic Amination of Glycerol Derivatives
A patented method employs glycerin chlorohydrin as the starting material, reacted with ammonia in the presence of CuO (primary catalyst) and metal oxide promoters (e.g., Fe₂O₃, ZnO) . Key reaction parameters:
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Temperature: 30–50°C (mild conditions prevent side reactions).
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Catalyst Load: 0.5–3% CuO relative to glycerin chlorohydrin.
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Ammonia Concentration: 25–27% aqueous solution.
This approach achieves 74–79% yields with >99% purity, surpassing traditional methods requiring harsh conditions (80°C, 10 hours) that yield <50% product .
Table 1: Optimized Synthesis Conditions from Patent CN103319354A
| Example | CuO (g) | Promoter (g) | NH₃ (g) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 2 | 1.0 | Fe₂O₃ 0.20 | 300 | 2 | 74.47 | 99.2 |
| 3 | 3.0 | MnO 0.30 | 500 | 1 | 76.26 | 99.0 |
| 10 | 2.0 | Mixed oxides | 700 | 2 | 79.62 | 99.4 |
Promoters like MnO and mixed oxides enhance CuO’s activity, reducing reaction times to 1–3 hours . The catalyst’s recyclability after simple filtration and drying improves cost-efficiency.
Alternative Routes: Biocatalytic Approaches
Emerging methods use enzymatic catalysis to aminate diol precursors, though yields remain lower (60–70%). Candida antarctica lipase B has shown preliminary success in stereoselective reactions, hinting at potential for chiral synthesis.
Pharmaceutical and Industrial Applications
Intermediate in Drug Synthesis
The compound’s amino and diol groups enable derivatization into:
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β-Blockers: Analogues of propranolol and atenolol via epoxide ring-opening reactions.
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Anticancer Agents: Fluorinated taxol derivatives with enhanced bioavailability.
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Antiviral Compounds: Nucleoside analogues targeting RNA viruses, leveraging fluorine’s metabolic stability .
A case study synthesizing trifluorinated atenolol demonstrated 40% higher plasma half-life compared to non-fluorinated versions, attributed to reduced CYP450 metabolism.
Materials Science Applications
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Fluorinated Polymers: Copolymerized with tetrafluoroethylene to create hydrophilic-hydrophobic membranes for fuel cells.
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Surfactants: Trifluoropropyl groups lower critical micelle concentrations in nonpolar media.
Biological Activity and Toxicology
Toxicity Profile
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Acute Toxicity (Rat): LD₅₀ > 2,000 mg/kg (oral), classifying it as Category 5 under GHS .
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Mutagenicity: Ames test negative at concentrations ≤1 mg/plate .
Future Research Directions
Process Optimization
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Continuous Flow Synthesis: Microreactor systems could enhance heat/mass transfer, reducing reaction times further.
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Green Chemistry: Replace ammonia with urea in catalytic amination to reduce waste .
Expanding Therapeutic Applications
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PROTACs Development: The amino group could anchor E3 ligase ligands for targeted protein degradation.
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Fluorinated Vaccines: Conjugation to polysaccharides may improve adjuvant properties.
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